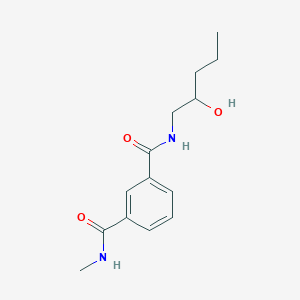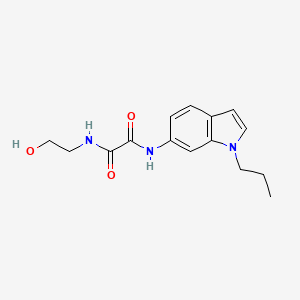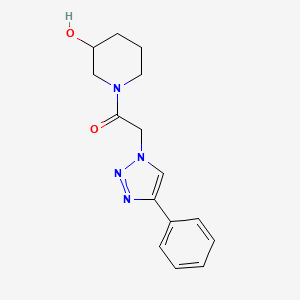
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. JWH-018 has been extensively studied for its potential therapeutic applications and its effects on the endocannabinoid system.
Mechanism of Action
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. The CB1 receptor is primarily found in the brain and is responsible for regulating various physiological processes, including pain, mood, appetite, and memory. When 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide binds to the CB1 receptor, it activates it and produces its effects.
Biochemical and Physiological Effects:
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults. Additionally, 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide is also highly potent, which allows for precise dosing in experiments. However, there are also limitations to its use. 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been shown to have significant side effects, including cardiovascular and respiratory effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide. One area of interest is its potential use in the treatment of various neurological conditions, including multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide and its potential therapeutic applications. Finally, there is a need for further research on the potential side effects of 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide and its safety profile.
Synthesis Methods
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide can be synthesized by reacting 1-naphthoyl chloride with N-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has also been investigated for its potential use in the treatment of various conditions, including multiple sclerosis, neuropathic pain, and epilepsy.
properties
IUPAC Name |
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-12(17)9-16-14(19)11-7-4-6-10(8-11)13(18)15-2/h4,6-8,12,17H,3,5,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREXTABPIHZRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)C1=CC=CC(=C1)C(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)

![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)

![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)



